1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-

Description

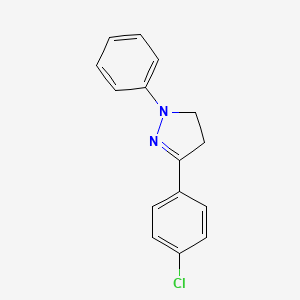

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl- is a dihydropyrazole derivative characterized by a partially saturated pyrazole ring substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1. This compound was identified as a major constituent (11.25%) in the n-hexane root extract of Coptosapelta tomentosa Valet via GC-MS analysis . Its structure features a non-planar dihydropyrazole ring, which introduces conformational flexibility compared to fully aromatic pyrazoles.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZCWFUPZLSXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl- can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity . Another method involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and improve the overall yield .

Chemical Reactions Analysis

Cycloaddition Reactions

1,3-Dipolar Cycloaddition is a key method for synthesizing pyrazole derivatives. For analogous compounds (e.g., 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles), aromatic aldehyde phenylhydrazones react with alkenyl nitriles in the presence of chloramine-T under reflux conditions. This generates nitrile imines that undergo cycloaddition to form the pyrazole core .

Reaction Conditions :

-

Reagents : Aromatic aldehyde phenylhydrazone, chloramine-T trihydrate, ethanol.

-

Procedure : Reflux for 3 hours, followed by filtration and solvent evaporation .

-

Yield : Not explicitly stated for the target compound, but analogous reactions yield products in moderate-to-high purity.

Chalcone Cyclization

Another approach involves cyclization of chalcones derived from 4-chlorobenzaldehyde and acetophenone. This method mirrors the synthesis of 3-phenyl-1H-pyrazole derivatives, where Knoevenagel condensation forms a chalcone intermediate, followed by cyclization with hydrazine .

Reaction Conditions :

-

Reagents : 4-chlorobenzaldehyde, acetophenone, NaOH, hydrazine.

-

Procedure :

Spectroscopic Analysis

-

NMR :

-

HRMS :

-

IR :

Computational Studies

Density Functional Theory (DFT) analysis (B3LYP/6-311++G(d,p)) provides insights into molecular geometry, frontier orbitals, and reactivity:

-

Molecular Orbitals : HOMO and LUMO energies correlate with electronic transitions (e.g., UV-Vis absorption) .

-

Electrostatic Potential : Regions of high electron density (e.g., chlorine substituent) influence reactivity .

Functional Group Reactivity

The dihydro-pyrazole ring system exhibits reactivity at the 4,5-dihydro positions , enabling further functionalization:

Scientific Research Applications

Biological Activities

-

Anti-inflammatory Properties

- A series of studies have shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to 1H-pyrazole, including those with substituted phenyl groups, have demonstrated effectiveness in inhibiting prostaglandin synthesis, which is crucial in the inflammatory response. In one study, new derivatives were synthesized and evaluated for their anti-inflammatory effects, showing comparable potency to established anti-inflammatory drugs like celecoxib at doses of 2.5 and 5 mg/kg .

-

Antitumor Activity

- Pyrazole derivatives have been explored for their potential as anticancer agents. Research indicates that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. A study focusing on substituted pyrazolines reported promising results in various cancer cell lines, highlighting their potential as therapeutic agents against malignancies .

-

Antibacterial and Antifungal Effects

- The antibacterial and antifungal properties of pyrazole derivatives are well-documented. Compounds such as 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-1H-pyrazole have shown efficacy against a range of bacterial strains and fungi, making them candidates for further development in antimicrobial therapies .

-

Antiviral Activity

- Recent investigations have also highlighted the antiviral potential of pyrazole derivatives against viruses such as HIV and flavivirus. The structural characteristics of these compounds contribute to their ability to inhibit viral replication and could lead to the development of new antiviral medications .

Synthesis Pathways

The synthesis of 1H-pyrazole derivatives often involves multi-step organic reactions, typically starting from readily available precursors such as hydrazines and carbonyl compounds. The following general pathway can be outlined:

-

Formation of the Pyrazole Ring :

- Reacting a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions leads to the formation of the pyrazole ring.

-

Substitution Reactions :

- Subsequent substitution reactions can introduce various functional groups or phenyl rings to enhance biological activity.

Case Study 1: Anti-inflammatory Evaluation

In a study published in PubMed, a series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using an animal model. The results indicated that several compounds exhibited significant inhibition of inflammation markers compared to controls, suggesting their potential for therapeutic use in inflammatory diseases .

Case Study 2: Antitumor Screening

A comprehensive screening of pyrazole derivatives against different cancer cell lines showed that certain compounds led to a marked decrease in cell viability, indicating their potential as anticancer agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : The dihydro ring in the target compound reduces aromaticity, increasing flexibility compared to fully aromatic analogs like compound 2n and 3-(4-chlorophenyl)-4,5-bis(methylthio)-1H-pyrazole .

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 2n) enhance polarity, while bulky groups (e.g., thiophen-2-yl in ) influence steric interactions and binding affinities.

- Functional Groups : N-acetyl substitution (compound 3) improves metabolic stability, whereas methylthio groups (compound ) may enhance lipophilicity .

Biological Activity

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-, also known by its CAS number 20264-80-6, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this pyrazole derivative, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl- is C15H13ClN2, with a molecular weight of 256.73 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a phenyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2 |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 20264-80-6 |

| Log P (octanol-water) | 2.53 - 4.38 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9, CYP2D6 (inhibitors) |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to 1H-Pyrazole have shown significant inhibitory activity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives inhibited BRAF(V600E) and EGFR pathways, which are critical in tumor growth and proliferation .

In vitro tests using breast cancer cell lines MCF-7 and MDA-MB-231 indicated that these compounds could enhance the efficacy of standard chemotherapeutic agents like doxorubicin through synergistic effects .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties . Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 1H-Pyrazole derivatives have been explored extensively. Studies have shown that these compounds exhibit significant activity against a range of bacterial strains and fungi. For example, certain derivatives demonstrated effective antifungal activity against phytopathogenic fungi with IC50 values as low as 11.91 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly impact their pharmacological profiles:

- Substituent Variability : The introduction of different groups on the phenyl rings can enhance or diminish activity.

- Ring Modifications : Alterations in the pyrazole structure itself can lead to improved potency or selectivity against specific targets.

Case Study 1: Antitumor Efficacy

A series of synthesized pyrazoles were evaluated for their cytotoxic effects on breast cancer cells. The results showed that specific modifications to the pyrazole core significantly increased cytotoxicity compared to non-modified analogs. The best-performing compound exhibited an IC50 value significantly lower than standard treatments .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, a pyrazole derivative was administered to assess its effect on inflammatory markers. The study revealed a marked decrease in TNF-alpha and IL-6 levels, suggesting that this compound could be a viable candidate for developing anti-inflammatory drugs .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1H-pyrazole derivatives with a 4-chlorophenyl substituent?

Methodological Answer: A common approach involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. For example, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-1H-pyrazole can be synthesized by refluxing a chalcone precursor (e.g., (2E)-1-(4-chlorophenyl)-3-arylprop-2-en-1-one) with hydrazine hydrate in a carboxylic acid solvent (e.g., butyric acid) for 10–12 hours . Crystallization from ethanol or DMF yields pure single crystals for structural analysis.

Q. Q2. How does the substitution pattern at the pyrazole ring influence conformational dynamics?

Methodological Answer: X-ray crystallography reveals that the pyrazole ring adopts an envelope conformation with puckering parameters (Q = 0.1957 Å, φ = 314.1°) when a 4-chlorophenyl group is present at position 3. The dihedral angles between the pyrazole ring and substituents (e.g., 4-chlorophenyl vs. phenyl groups) range from 3.3° to 84.6°, indicating significant steric and electronic effects . Weak intermolecular interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice, as observed in R₂²[16] ring motifs .

Q. Q3. What in vitro assays are used to evaluate the antimicrobial activity of 4,5-dihydropyrazole derivatives?

Methodological Answer: Antibacterial activity is typically assessed using the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with compounds like 3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showing MICs of 12.5–25 µg/mL . Antifungal activity against C. albicans is measured similarly, with IC₅₀ values reported using fluorescence-based assays .

Q. Advanced Q4. How do electronic effects of substituents modulate pharmacological activity?

Methodological Answer: Electron-withdrawing groups (e.g., Cl at the 4-position of phenyl) enhance bioactivity by increasing electrophilicity and target binding. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole exhibits improved anticonvulsant activity compared to non-halogenated analogs, as demonstrated in murine seizure models using pentylenetetrazole (PTZ)-induced convulsions . Structure-activity relationship (SAR) studies correlate Cl substitution with enhanced π-π stacking in enzyme active sites .

Computational and Mechanistic Studies

Q. Q5. What computational methods are employed to predict binding modes of pyrazole derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) are used to predict interactions with targets like cyclooxygenase-2 (COX-2) or GABA receptors . For 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-1H-pyrazole , docking scores indicate strong hydrogen bonding with COX-2 residues (e.g., Arg120, Tyr355) and hydrophobic interactions with the trifluoromethyl group .

Q. Advanced Q6. How do dynamic simulations explain conformational flexibility in solution?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) reveal that the pyrazole ring undergoes rapid puckering transitions (τ = 10–50 ps) in aqueous solution, while substituent orientations remain stable due to intramolecular hydrogen bonds . NMR relaxation studies (T₁, T₂) corroborate these findings, showing restricted rotation of the 4-chlorophenyl group .

Handling Contradictions in Data

Q. Q7. How to resolve discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer: Variations in activity often arise from differences in substituent electronic profiles or assay conditions . For instance, 3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole may show higher antibacterial activity than its 4-methoxyphenyl analog due to Cl’s electron-withdrawing effect enhancing membrane permeability . Standardizing assay protocols (e.g., consistent bacterial inoculum size, solvent controls) minimizes variability .

Q. Q8. What safety protocols are critical when handling chlorinated pyrazole derivatives?

Methodological Answer: Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Chlorinated compounds require storage in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Future Research Directions

Q. Advanced Q9. What unexplored applications exist for 4,5-dihydropyrazole scaffolds?

Methodological Answer: Emerging areas include photodynamic therapy (PDT) agents, where pyrazole derivatives act as photosensitizers, and metal-organic frameworks (MOFs) for catalytic applications. Computational screening (e.g., virtual combinatorial libraries) identifies candidates with optimal HOMO-LUMO gaps for PDT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.